9H-fluorene-3-carbaldehyde
Overview
Description
9H-Fluorene-3-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₀O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains an aldehyde functional group at the 3-position of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-3-carbaldehyde typically involves the formylation of fluorene derivatives. One common method is the Vilsmeier-Haack reaction, where fluorene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The reaction proceeds under mild conditions, usually at room temperature, to yield the desired aldehyde.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar formylation reactions, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 9H-fluorene-3-carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol, 9H-fluorene-3-methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products:
Oxidation: 9H-fluorene-3-carboxylic acid.
Reduction: 9H-fluorene-3-methanol.
Substitution: Various substituted fluorenes depending on the nucleophile.
Scientific Research Applications
9H-Fluorene-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Mechanism of Action
The mechanism of action of 9H-fluorene-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. In optoelectronic applications, the compound’s electronic properties, such as its ability to absorb and emit light, are crucial for its function.
Comparison with Similar Compounds
Fluorene-9-carboxaldehyde: Similar structure but with the aldehyde group at the 9-position.
9H-Fluorene-2-carbaldehyde: Aldehyde group at the 2-position.
Fluorene-3-carboxylic acid: Oxidized form of 9H-fluorene-3-carbaldehyde.
Uniqueness: this compound is unique due to the specific positioning of the aldehyde group, which influences its reactivity and applications. The 3-position allows for distinct chemical transformations and interactions compared to other positional isomers.
Properties
IUPAC Name |
9H-fluorene-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDABVPVQMWWBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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